![molecular formula C8H10N2O4 B2868971 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1248806-06-5](/img/structure/B2868971.png)
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
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Overview
Description
“2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 1248806-06-5 . It has a molecular weight of 198.18 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is “[ (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” and its InChI Code is "1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.18 . It is usually in the form of a powder .Scientific Research Applications
- Researchers have explored the potential of this compound as an antiviral agent. Its unique structure may interfere with viral replication or entry mechanisms, making it a candidate for combating viral infections .
- Notably, some studies have investigated its activity against HIV-1, although further research is needed to validate its efficacy .
Antiviral Research
Agrochemicals and Crop Protection
Safety and Hazards
properties
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMDAYMDPWDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid |
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